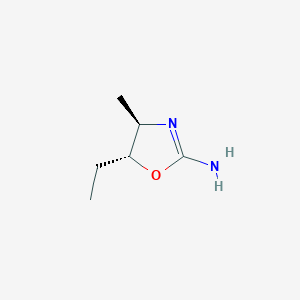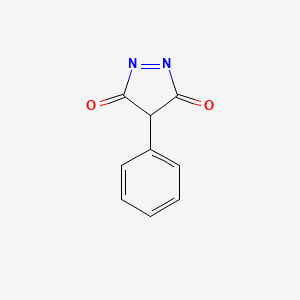
4-Phenyl-3H-pyrazole-3,5(4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-3H-pyrazole-3,5(4H)-dione is an organic compound with a pyrazole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3H-pyrazole-3,5(4H)-dione typically involves the cyclization of appropriate hydrazine derivatives with diketones. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-3H-pyrazole-3,5(4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-3H-pyrazole-3,5(4H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Phenyl-3H-pyrazole-3,5(4H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole: A compound with a similar pyrazole ring structure but different substituents.
4-Phenyl-1H-pyrazole-3,5-dione: Another pyrazole derivative with slight structural variations.
Uniqueness
4-Phenyl-3H-pyrazole-3,5(4H)-dione is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H6N2O2 |
|---|---|
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
4-phenylpyrazole-3,5-dione |
InChI |
InChI=1S/C9H6N2O2/c12-8-7(9(13)11-10-8)6-4-2-1-3-5-6/h1-5,7H |
InChI-Schlüssel |
VVTJTOYAFVVZAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=O)N=NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


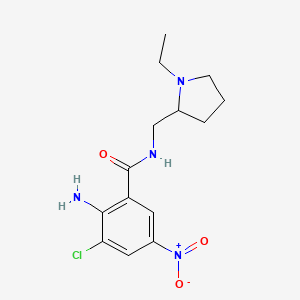
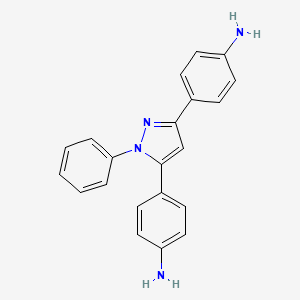
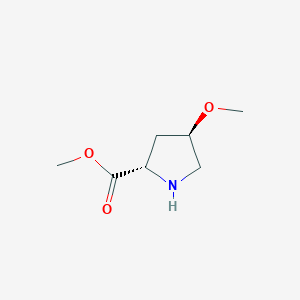
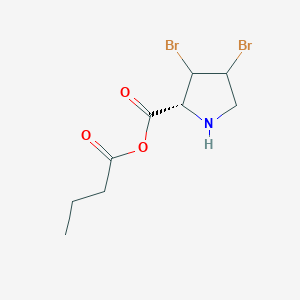
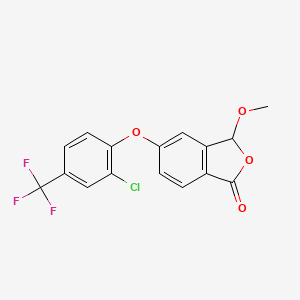
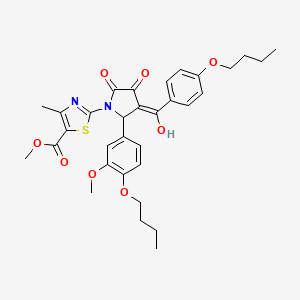
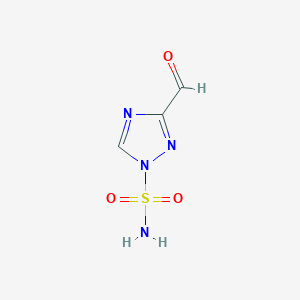
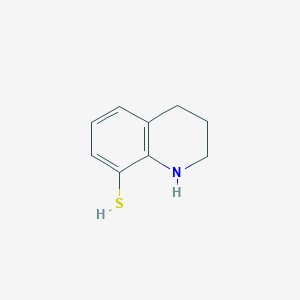
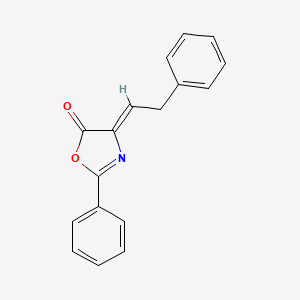
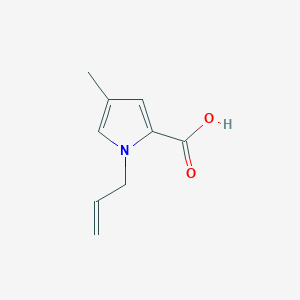
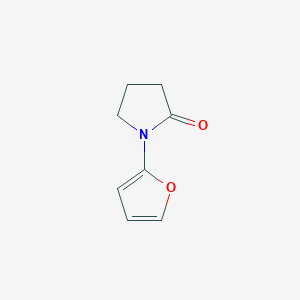
![2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12880202.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)](/img/structure/B12880212.png)
